molecular formula C7H12N4 B15303757 1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine

1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15303757
M. Wt: 152.20 g/mol
InChI Key: VCIZGLGUELMNAC-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is an organic compound that features a cyclobutylmethyl group attached to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of cyclobutylmethyl halides with 1,2,4-triazole derivatives under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate the triazole, followed by nucleophilic substitution with cyclobutylmethyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclobutylmethyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the cyclobutylmethyl group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by alkyl halides for substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding amines or alcohols.

Scientific Research Applications

1-(Cyclobutylmethyl)-1H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclobutylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-1H-1,2,4-triazol-3-amine
  • 1-(Cyclopentylmethyl)-1H-1,2,4-triazol-3-amine
  • 1-(Cyclohexylmethyl)-1H-1,2,4-triazol-3-amine

Uniqueness

1-(Cyclobutylmethyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-(cyclobutylmethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4/c8-7-9-5-11(10-7)4-6-2-1-3-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

VCIZGLGUELMNAC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C=NC(=N2)N

Origin of Product

United States

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